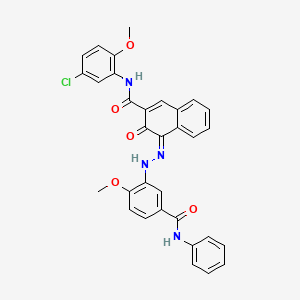
DPP Orange RTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DPP Orange RTP is synthesized through a dehydration condensation reaction between 1,1′:3′,1″-terphenyl-5’-boronic acid and polyvinyl alcohol. The reaction is carried out under alkaline conditions using ammonium hydroxide at a temperature of 80°C. The mixture must be stirred continuously to prevent rapid evaporation of ammonium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale electrospinning technology to produce fiber films with a diameter of approximately 5 μm. This method ensures high crystallinity and afterglow lifetime, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
DPP Orange RTP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced to the aromatic rings to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various diketopyrrolopyrrole derivatives, which exhibit different optical and electronic properties .
Scientific Research Applications
DPP Orange RTP has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of DPP Orange RTP involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions contribute to its high stability and excellent optical properties. The rigid environment created by these interactions restricts nonradiative transitions, enhancing its luminescent characteristics .
Comparison with Similar Compounds
DPP Orange RTP is often compared with other diketopyrrolopyrrole pigments and quinacridone pigments. While both types of pigments exhibit excellent fastness properties and low solubility, this compound stands out due to its superior lightfastness and versatility in various applications .
List of Similar Compounds
Quinacridone Pigments: Known for their excellent fastness properties and used in high-performance applications.
Other Diketopyrrolopyrrole Pigments: Include various shades from orange to reddish violet, each with unique properties and applications.
Properties
Molecular Formula |
C32H25ClN4O5 |
|---|---|
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(4Z)-N-(5-chloro-2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,36H,1-2H3,(H,34,39)(H,35,40)/b37-29- |
InChI Key |
RMSOEUVAYBPZEG-GPFIVKHLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















